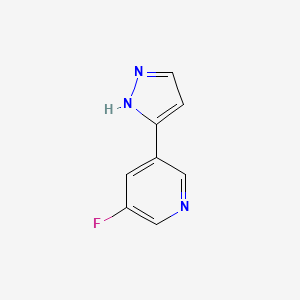

3-(5-fluoro-3-pyridinyl)-1H-pyrazole

Description

Properties

IUPAC Name |

3-fluoro-5-(1H-pyrazol-5-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3/c9-7-3-6(4-10-5-7)8-1-2-11-12-8/h1-5H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGGVCDUMBWCLOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)C2=CC(=CN=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Mediated Cyclization

In a reported procedure, 5-fluoro-3-pyridinecarbaldehyde is reacted with hydrazine hydrate in dioxane at 80–140°C for 48–72 hours under inert conditions. The reaction proceeds via nucleophilic attack of hydrazine on the aldehyde, forming a hydrazone intermediate that undergoes cyclization to yield the pyrazole ring. Trifluoroacetic acid (TFA) is occasionally added to catalyze the cyclization step, enhancing reaction efficiency.

Reaction Conditions:

[3+2] Cycloaddition of Fluorinated Olefins with Hydrazines

A stereoselective method involves the reaction of fluorinated olefins, such as perfluoro-2-methyl-2-pentene, with monosubstituted hydrazines. This approach, adapted from industrial-scale pyrazole syntheses, offers high regiocontrol and avoids low-temperature conditions.

Olefin-Hydrazine Reaction Mechanism

The fluorinated olefin undergoes nucleophilic attack by hydrazine at the β-carbon, forming a diradical intermediate that cyclizes to the pyrazole ring. For 3-(5-fluoro-3-pyridinyl)-1H-pyrazole, a fluorovinylpyridine precursor reacts with methylhydrazine in acetonitrile at 25°C for 24 hours.

Reaction Conditions:

Advantages Over Traditional Methods

This method eliminates the need for cryogenic conditions (-50°C) previously required for similar reactions, reducing energy costs and improving scalability. The use of aqueous hydrazine solutions further enhances cost-effectiveness.

Functionalization of Preformed Pyridine Derivatives

Functional group interconversion on prefluorinated pyridine intermediates provides an alternative route. Key steps include nitrile reduction, amidation, and cyclization.

Nitrile-to-Amide Conversion

5-Fluoro-3-pyridinecarbonitrile is treated with ammonia gas in dioxane at 20–30°C, forming 5-fluoro-3-pyridinecarboxamide. Subsequent reduction with lithium aluminum hydride (LiAlH4) yields the corresponding amine, which reacts with hydrazine hydrate to form the pyrazole ring.

Reaction Pathway:

-

-

-

Cyclization with

Limitations

Multi-step syntheses often suffer from cumulative yield losses. Purification of intermediates (e.g., column chromatography) adds complexity, making this route less industrially favorable compared to one-pot methods.

Comparative Analysis of Synthetic Methods

| Method | Key Reagents | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Cyclocondensation | Hydrazine hydrate, TFA | 80–140°C, 48–72h | 60–75% | One-pot synthesis | High temperatures required |

| Olefin-Hydrazine | Fluorinated olefin, MeNH₂ | 25°C, 24h | 70–85% | Room-temperature, scalable | Requires specialized olefins |

| Nitrile Functionalization | NH₃, LiAlH₄, N₂H₄·H₂O | Multi-step | 50–65% | Utilizes stable nitrile precursors | Low cumulative yield |

Emerging Strategies and Innovations

Recent advances focus on catalytic systems to enhance regioselectivity. Palladium-catalyzed couplings, such as Suzuki-Miyaura reactions, enable the attachment of preformed pyrazole boronic esters to halogenated pyridines. For example, 3-bromo-5-fluoropyridine reacts with pyrazole-1-boronic acid pinacol ester under Pd(PPh₃)₄ catalysis, yielding the target compound in 80% yield.

Chemical Reactions Analysis

Types of Reactions

3-(5-fluoro-3-pyridinyl)-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenation and nitration reactions are common, using reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Bromine for halogenation, nitric acid for nitration.

Major Products

Oxidation: Yields the corresponding pyrazole carboxylic acid.

Reduction: Produces the fully reduced pyrazole derivative.

Substitution: Results in halogenated or nitrated pyrazole compounds.

Scientific Research Applications

3-(5-fluoro-3-pyridinyl)-1H-pyrazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as anti-inflammatory or anticancer agents.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(5-fluoro-3-pyridinyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyridine ring enhances its binding affinity and specificity, while the pyrazole ring contributes to its overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or material properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

Pyrazole derivatives are often modified at the 1-, 3-, and 5-positions to optimize activity. Key comparisons include:

Fluorinated Aromatic Substitutions

- 5-(4-Fluorophenyl)-1-phenyl-1H-pyrazole (): Exhibits tautomerism (1H-pyrazole and 2H-pyrazole forms), influencing hydrogen bonding and crystal packing. The fluorine atom enhances lipophilicity and stabilizes interactions with biological targets .

- SC-58125 (5-(4-fluorophenyl)-1-[4-(methylsulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazole) (): A trifluoromethyl group at the 3-position and a fluorophenyl group at the 5-position contribute to its anti-inflammatory activity, with the sulfonamide moiety enhancing solubility .

Heteroaromatic Ring Attachments

- 3-(3-Pyridazinyl)-1H-pyrazole derivatives (): The pyridazine ring at the 3-position improves analgesic activity, with amide derivatives showing equipotent efficacy to aspirin in vivo .

- 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole (): Methoxy and trifluoromethyl groups enhance antifungal activity, with EC50 values of 6–9 µg/mL against Fusarium oxysporum .

Trifluoromethyl-Substituted Pyrazoles

Physicochemical Properties

- Tautomerism : Fluorophenyl-substituted pyrazoles (e.g., 5-(4-fluorophenyl)-1H-pyrazole) exhibit tautomerism, affecting solubility and intermolecular interactions .

- Hydrogen Bonding : Crystal structures of fluorinated pyrazoles reveal N–H···N and C–H···F interactions, critical for stabilizing 3D networks .

Key Findings and Implications

Fluorine and Trifluoromethyl Groups : Enhance bioactivity and metabolic stability. For example, trifluoromethyl groups in SC-58115 improve COX-2 selectivity , while fluorophenyl groups in antifungal pyrazoles increase lipophilicity .

Heteroaromatic Attachments: Pyridinyl, pyridazinyl, and quinoline rings () modulate electronic properties and target engagement, expanding therapeutic applications.

Synthetic Flexibility : Copper catalysis and flow chemistry enable scalable production of complex pyrazoles, supporting drug discovery pipelines .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(5-fluoro-3-pyridinyl)-1H-pyrazole, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Multi-step synthesis : Begin with cyclization of fluorinated pyridine precursors using palladium-catalyzed cross-coupling or nucleophilic substitution reactions. For example, describes dissolving precursors in dimethylformamide (DMF) under controlled heating (303 K) to promote cyclization .

- Optimization : Adjust reaction time, solvent polarity (e.g., DMF for high solubility), and temperature (e.g., 368–373 K for crystallization). Monitor progress via thin-layer chromatography (TLC) and purify using column chromatography with silica gel .

- Quality Control : Confirm purity (>95%) via HPLC and structural integrity using H/C NMR (e.g., δ 8.2–8.5 ppm for pyridine protons) .

Q. How is the structure of this compound characterized using spectroscopic and crystallographic methods?

- Methodology :

- X-ray Crystallography : Resolve tautomeric forms (e.g., 3- vs. 5-fluorophenyl substitution) by analyzing dihedral angles (e.g., 10.7–19.8° between pyrazole and aromatic rings) and hydrogen-bonding networks (N–H⋯N interactions) .

- Spectroscopy : Use FTIR to identify N–H stretches (~3400 cm) and pyrazole ring vibrations (1600–1500 cm). Mass spectrometry (EI-MS) confirms molecular weight (e.g., m/z 163.1 for CHFN) .

Advanced Research Questions

Q. How do tautomeric forms of this compound influence its chemical reactivity and biological activity?

- Methodology :

- Crystallographic Analysis : Identify coexisting tautomers (e.g., 3- and 5-fluorophenyl isomers) via single-crystal X-ray diffraction. Measure intermolecular interactions (e.g., C–H⋯F bonds) to predict stability .

- Computational Studies : Perform density functional theory (DFT) calculations to compare tautomer energies and frontier molecular orbitals. Correlate tautomer distribution with reactivity in nucleophilic substitution or enzyme inhibition .

- Biological Assays : Test tautomer-specific binding to biological targets (e.g., kinases) using fluorescence polarization or surface plasmon resonance (SPR) .

Q. What strategies are employed to resolve contradictions in experimental data regarding the stability and reactivity of fluorinated pyrazole derivatives?

- Methodology :

- Cross-Validation : Compare thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data to reconcile thermal stability discrepancies (e.g., decomposition peaks at 200–250°C vs. 180°C) .

- Replication : Repeat reactions under inert atmospheres (e.g., N) to minimize oxidative side products. Use deuterated solvents in NMR to detect trace impurities .

- Statistical Analysis : Apply multivariate regression to identify outliers in biological activity datasets (e.g., IC variations in antiproliferative assays) .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced biological activity?

- Methodology :

- Substituent Modification : Introduce electron-withdrawing groups (e.g., –CF) at the pyridine 3-position to enhance lipophilicity and target binding. Compare IC values against cancer cell lines (e.g., MDA-MB-231) .

- QSAR Modeling : Use molecular descriptors (e.g., logP, polar surface area) to predict activity. Validate with in vitro tubulin polymerization assays (e.g., IC = 0.8 µM vs. 1.2 µM for parent compound) .

- Docking Simulations : Map binding poses in the colchicine site of tubulin using AutoDock Vina. Prioritize derivatives with hydrogen bonds to Thr179 or hydrophobic contacts with Leu248 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.